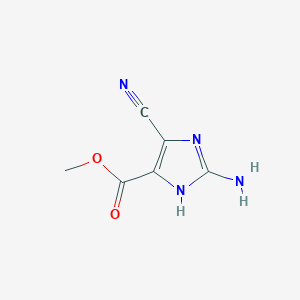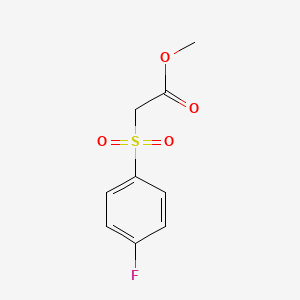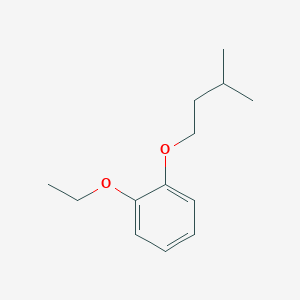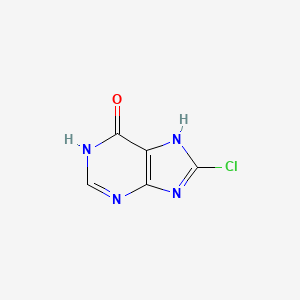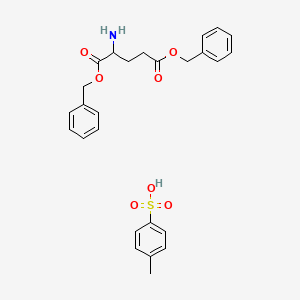![molecular formula C18H36O4 B3369142 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane CAS No. 22743-71-1](/img/structure/B3369142.png)
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Overview
Description
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane, also known as BPOH, is a peroxide compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. BPOH is an important reagent in organic chemistry and biochemistry due to its unique properties and versatile applications.
Mechanism of Action
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane acts as a radical initiator by undergoing homolytic cleavage of the peroxide bond, generating two free radicals. These free radicals can initiate polymerization reactions by adding to the double bonds of monomers. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is a relatively stable peroxide compound that can be stored and transported safely.
Biochemical and Physiological Effects
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has been shown to have cytotoxic effects on cancer cells in vitro. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is a versatile reagent that is easy to handle and store. It can be used in a wide range of organic synthesis and polymerization reactions. However, 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane can be hazardous if not handled properly. It is a strong oxidizing agent that can react violently with organic compounds and cause fires or explosions. Therefore, it should be handled with care and stored in a cool, dry place away from sources of heat and flame.
Future Directions
There are several potential future directions for research on 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane. One area of interest is the development of new polymerization reactions using 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane as a radical initiator. Another area of interest is the investigation of the cytotoxic and anti-inflammatory effects of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane in vivo, using animal models of cancer and inflammation. Additionally, the synthesis of new peroxide compounds based on the structure of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane could lead to the discovery of new reagents with unique properties and applications.
Scientific Research Applications
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, such as the polymerization of styrene and other vinyl monomers. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane can also be used as a source of free radicals in organic synthesis, such as the oxidation of alcohols and the dehalogenation of organic compounds.
properties
IUPAC Name |
1,1-bis(2-methylpentan-2-ylperoxy)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-7-12-16(3,4)19-21-18(14-10-9-11-15-18)22-20-17(5,6)13-8-2/h7-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCFYPTKHCPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561826 | |
| Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane | |
CAS RN |
22743-71-1 | |
| Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




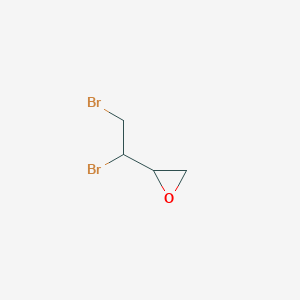

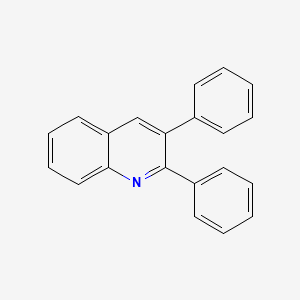
![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
